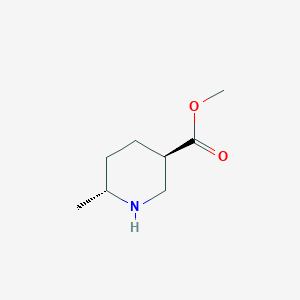

trans-3-Piperidinecarboxylic acid, 6-methyl-, methyl ester

Description

Properties

IUPAC Name |

methyl (3R,6R)-6-methylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUGGHOVBBTHCD-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Piperidinecarboxylic acid, 6-methyl-, methyl ester typically involves the esterification of trans-3-Piperidinecarboxylic acid, 6-methyl- with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

trans-3-Piperidinecarboxylic acid, 6-methyl-, methyl ester is significant in medicinal chemistry due to its structural similarity to various biologically active compounds. It serves as a precursor for the synthesis of piperidine derivatives, which are known for their diverse pharmacological properties.

Case Studies:

- Anticancer Agents: Research indicates that piperidine derivatives can exhibit anticancer activity. For instance, compounds derived from trans-3-piperidinecarboxylic acid have been studied for their potential in treating various cancers through mechanisms involving apoptosis and cell cycle arrest .

- Neuroprotective Effects: Some studies suggest that piperidine derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Synthetic Chemistry Applications

The compound is utilized as a building block in the synthesis of more complex molecules through various chemical reactions.

Synthesis Techniques:

- Intramolecular Aza-Michael Reactions: This method has been employed to synthesize enantiomerically enriched piperidine derivatives using trans-3-piperidinecarboxylic acid as a starting material. The reactions often yield high selectivity and efficiency .

- Regioselective Synthesis: Novel synthetic routes have been developed to create heterocyclic amino acids by modifying the piperidine structure, showcasing the versatility of trans-3-piperidinecarboxylic acid in organic synthesis .

Industrial Applications

Beyond medicinal chemistry, this compound finds applications in industrial settings.

Uses:

- Pharmaceutical Manufacturing: The compound is integral in producing pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly those targeting neurological and oncological conditions .

- Research Reagents: It is also used as a reagent in laboratory settings for the synthesis of various chemical compounds, underscoring its importance in research and development .

Data Table: Applications Summary

Mechanism of Action

The mechanism of action of trans-3-Piperidinecarboxylic acid, 6-methyl-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl 6-methylnicotinate (CAS: 5470-70-2)

5-Trifluoromethyl-piperidine-3-carboxylic acid methyl ester

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS: 930111-02-7)

- Structure : Piperidine ring linked to a pyrazine moiety at position 1 and a carboxylic acid at position 3.

Physicochemical Properties

Notes:

- The target compound’s lack of aromaticity may reduce rigidity compared to pyridine analogs like Methyl 6-methylnicotinate .

- The CF₃-substituted analog has a higher molecular weight, impacting solubility and pharmacokinetics .

Data Tables

Table 1: Commercial Availability and Pricing

| Compound Name | Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|---|

| This compound (hydrochloride) | Matrix Scientific | ≥97% | 1 g | $630 |

| 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | Combi-Blocks | 97% | 250 mg | $25,500 |

Notes

Biological Activity

trans-3-Piperidinecarboxylic acid, 6-methyl-, methyl ester (CAS Number: 1009376-87-7) is a compound with the molecular formula CHNO and a molecular weight of 157.21 g/mol. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and biological activity. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The synthesis of this compound typically involves the esterification of trans-3-Piperidinecarboxylic acid, 6-methyl- with methanol in the presence of an acid catalyst under reflux conditions. This method ensures a high yield and purity suitable for research applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can modulate enzyme activity or receptor binding, leading to various physiological effects. For example, it may act as an inhibitor of GABA transporters (GATs), which play a crucial role in neurotransmission and are implicated in several neurological disorders .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

- Neuropharmacological Effects : This compound has been studied for its potential as a GABA reuptake inhibitor, which may be beneficial in treating conditions such as epilepsy and anxiety disorders .

- Antioxidant Activity : Preliminary studies have shown that derivatives of piperidine compounds exhibit antioxidant properties, which could contribute to their neuroprotective effects .

- Anti-inflammatory Properties : Some studies suggest that piperidine derivatives can reduce inflammation, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, including this compound:

- GABA Transporter Inhibition : A study evaluating various nipecotic acid derivatives found that modifications in structure significantly influenced their inhibitory potency against GABA transporters. The findings suggest that structural specificity is crucial for developing effective GABAergic agents .

- Antioxidant Screening : In a comparative study of antioxidant activities among various piperidine derivatives, this compound was noted for its ability to scavenge free radicals effectively. This property was assessed using DPPH assays, where the compound exhibited significant reducing capacity at certain concentrations .

- Neuroprotective Studies : Research focusing on the neuroprotective effects of piperidine derivatives highlighted their potential in mitigating oxidative stress-induced neuronal damage. The ability to cross the blood-brain barrier (BBB) enhances their therapeutic applicability in neurological conditions .

Comparative Analysis with Similar Compounds

The table below compares this compound with other related compounds regarding their biological activities:

| Compound Name | GABA Reuptake Inhibition | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Methyl (3S,6S)-6-methylpiperidine-3-carboxylate | High | Moderate | Low |

| Methyl trans-6-methylpiperidine-3-carboxylate | Low | High | Moderate |

Q & A

What are the established synthetic routes for trans-3-piperidinecarboxylic acid, 6-methyl-, methyl ester, and what reaction conditions optimize yield and purity?

The synthesis typically involves a multi-step process starting with 6-methylpiperidine. Key steps include:

- Esterification : Reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis .

- Stereochemical control : The trans configuration is achieved through precise control of reaction temperature and solvent polarity. For example, using aprotic solvents like dichloromethane at 0–5°C minimizes side reactions .

- Purification : Column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) is recommended to isolate the hydrochloride salt form .

How can researchers characterize the stereochemical purity of this compound, and what analytical methods are most reliable?

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) with UV detection at 210–220 nm to resolve enantiomers .

- NMR spectroscopy : Analyze coupling constants (e.g., ) between protons on the piperidine ring to confirm the trans configuration. For example, axial-equatorial proton coupling in the chair conformation provides distinct splitting patterns .

- X-ray crystallography : Single-crystal analysis resolves absolute stereochemistry, particularly when heavy atoms (e.g., chlorine in the hydrochloride salt) are present .

What experimental strategies address contradictions in reported reactivity data, such as divergent outcomes in nucleophilic substitution reactions?

Discrepancies in reactivity often arise from variations in:

- Steric effects : The methyl group at position 6 influences accessibility of the ester moiety. Bulky nucleophiles may require elevated temperatures (e.g., 60–80°C) or prolonged reaction times .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote ester hydrolysis. Kinetic studies under controlled (water activity) are advised to isolate solvent effects .

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) can mediate regioselective substitutions, but residual metal impurities must be quantified via ICP-MS .

How can researchers optimize the compound’s stability during long-term storage, particularly for biological assays?

- Salt form : The hydrochloride salt (CAS 1009376-86-6) exhibits superior stability over the free base due to reduced hygroscopicity .

- Storage conditions : Store at –20°C in airtight containers under inert gas (argon or nitrogen). Avoid repeated freeze-thaw cycles, which accelerate degradation .

- Stability monitoring : Regular HPLC-UV analysis (e.g., every 6 months) tracks decomposition products like 6-methylpiperidine-3-carboxylic acid .

What methodologies are recommended for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (, ) in real-time .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. electrostatic interactions .

- Molecular docking : Use software like AutoDock Vina with force fields parameterized for piperidine derivatives. Validate predictions with mutagenesis studies (e.g., alanine scanning) .

How does this compound compare structurally and functionally to analogs like 6-methylnicotinate or bipyridine derivatives?

| Property | trans-3-Piperidinecarboxylic Acid, 6-Methyl-, Methyl Ester | 6-Methylnicotinate | 6-Methyl-[3,3'-bipyridine]-2-carboxylic Acid |

|---|---|---|---|

| Solubility | High in polar solvents (due to HCl salt) | Moderate in ethanol | Low in water |

| Reactivity | Ester hydrolysis under basic conditions | Decarboxylation at >100°C | Chelates metal ions (e.g., Cu²⁺) |

| Biological Activity | Modulates GABA receptors | Antimicrobial | Anticancer (via kinase inhibition) |

What advanced techniques resolve challenges in scaling up synthesis while maintaining stereochemical integrity?

- Flow chemistry : Continuous processing minimizes batch-to-batch variability. Use immobilized enzymes (e.g., lipases) for enantioselective esterification .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress and detects intermediates prone to racemization .

- Design of experiments (DoE) : Optimize parameters (e.g., temperature, residence time) using response surface methodology (RSM) .

How can researchers address discrepancies in reported pharmacological data, such as varying IC₅₀ values across studies?

- Standardize assay conditions : Control pH (7.4 for physiological relevance), ionic strength, and serum protein content (e.g., 1% BSA) to minimize variability .

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed carboxylic acid) that may contribute to observed activity .

- Orthogonal assays : Validate findings using both cell-free (e.g., enzyme inhibition) and cell-based (e.g., luciferase reporter) systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.